Dual p70S6K/AKT Inhibition vs. Pan-AKT Only: Target Coverage Profile of LY2780301 Compared to MK-2206, Ipatasertib, and Capivasertib
LY2780301 is a dual inhibitor of both AKT and p70S6K, contrasting with the most clinically advanced AKT inhibitors—MK-2206 (allosteric pan-AKT), ipatasertib (ATP-competitive pan-AKT), and capivasertib (ATP-competitive pan-AKT)—which inhibit AKT isoforms only . In a comparative pharmacology table of AKT inhibitors, LY2780301 is uniquely classified as targeting AKT1/2/3 plus p70S6K, a profile shared only with M2698 and MSC2363318A among clinically evaluated agents . Single-node AKT inhibitors are susceptible to feedback reactivation of p70S6K via mTORC1, potentially sustaining downstream S6 phosphorylation and protein translation despite AKT blockade . The dual inhibition strategy embodied by LY2780301 directly addresses this escape mechanism at the molecular target level.
| Evidence Dimension | Kinase target coverage profile |
|---|---|
| Target Compound Data | AKT1/2/3 + p70S6K (dual inhibitor) |
| Comparator Or Baseline | MK-2206: AKT1/2 only (allosteric); Ipatasertib: AKT1/2/3 only (ATP-competitive); Capivasertib: AKT1/2/3 only (ATP-competitive); AT7867: AKT1/2/3 + p70S6K + PKA (ATP-competitive, additional off-target: PKA IC50 = 20 nM) |
| Quantified Difference | LY2780301 inhibits 2 functional nodes (AKT + p70S6K) vs. 1 node for pan-AKT agents; narrower than AT7867 which inhibits 3 kinase families (AKT + p70S6K + PKA) |
| Conditions | Classification based on published target profiles from peer-reviewed pharmacology tables and primary literature |
Why This Matters
Procurement of LY2780301 provides experimental access to a dual-node mechanism not achievable with the more widely available pan-AKT-only inhibitors, enabling mechanistic studies of feedback reactivation that are central to PI3K pathway drug resistance research.
- [1] Table 1: AKT inhibitors in clinical development. In: AKT as a Therapeutic Target in Cancer. PMC6901085, National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Wan X, et al. Rapamycin induces feedback activation of Akt signaling through an IGF-1R-dependent mechanism. Oncogene. 2007 Mar 22;26(13):1932-40. doi: 10.1038/sj.onc.1209990. PMID: 17001315. View Source
- [3] Grimshaw KM, et al. AT7867 is a potent and selective inhibitor of AKT and p70 S6 kinase with antitumor activity in vitro and in vivo. Mol Cancer Ther. 2010 May;9(5):1285-94. doi: 10.1158/1535-7163.MCT-09-1129. PMID: 20442319. View Source
